molecular formula C11H19N B3314650 9-Methyl-9-decenenitrile CAS No. 951887-84-6

9-Methyl-9-decenenitrile

Cat. No.: B3314650
CAS No.: 951887-84-6
M. Wt: 165.27 g/mol
InChI Key: CUTBIZVWRVWJBW-UHFFFAOYSA-N
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Description

9-Methyl-9-decenenitrile is an organic compound with the molecular formula C11H19N It is a nitrile derivative with a long carbon chain and a methyl group attached to the ninth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9-decenenitrile typically involves the reaction of 9-decenenitrile with a methylating agent. One common method is the alkylation of 9-decenenitrile using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9-decenenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the nitrile group under basic conditions.

Major Products Formed

    Oxidation: 9-Methyl-9-decenecarboxylic acid.

    Reduction: 9-Methyl-9-decenylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

9-Methyl-9-decenenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-9-decenenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. Additionally, the compound’s hydrophobic carbon chain allows it to interact with lipid membranes, influencing membrane properties and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Decenenitrile: Lacks the methyl group at the ninth carbon, making it less hydrophobic.

    10-Undecenenitrile: Has a longer carbon chain, which may affect its reactivity and interactions.

    2-Dodecenedinitrile: Contains two nitrile groups, leading to different chemical properties and applications.

Uniqueness

9-Methyl-9-decenenitrile is unique due to the presence of the methyl group at the ninth carbon, which enhances its hydrophobicity and influences its chemical reactivity. This structural feature makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

IUPAC Name

9-methyldec-9-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-11(2)9-7-5-3-4-6-8-10-12/h1,3-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTBIZVWRVWJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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